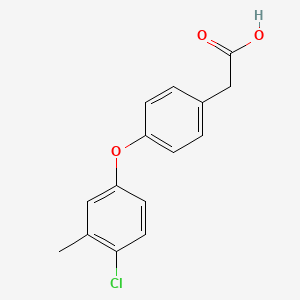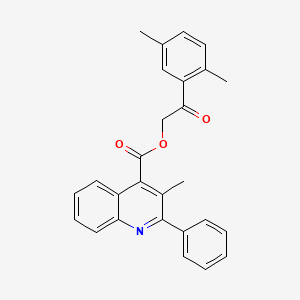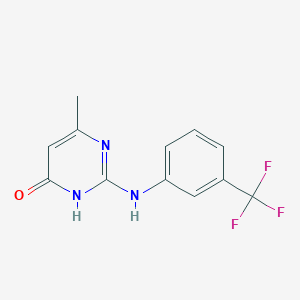
6-Methyl-2-(3-(trifluoromethyl)anilino)-4-pyrimidinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methyl-2-(3-(trifluoromethyl)anilino)-4-pyrimidinol is a chemical compound known for its unique structure and properties It contains a pyrimidine ring substituted with a methyl group at the 6-position and an anilino group at the 2-position, which is further substituted with a trifluoromethyl group
准备方法
合成路线和反应条件
6-甲基-2-(3-(三氟甲基)苯胺基)-4-嘧啶醇的合成通常涉及以下步骤:
嘧啶环的形成: 嘧啶环可以通过 β-二羰基化合物与胍衍生物在酸性或碱性条件下缩合反应合成。
6 位的取代:
苯胺基的引入: 苯胺基可以通过亲核芳香取代反应引入,其中苯胺衍生物与卤代嘧啶反应。
三氟甲基的添加: 三氟甲基可以使用三氟甲基化试剂,例如三氟甲基碘或三氟甲基磺酸盐引入。
工业生产方法
6-甲基-2-(3-(三氟甲基)苯胺基)-4-嘧啶醇的工业生产可能涉及上述合成路线的优化版本,通常使用连续流反应器和自动化系统以确保高产率和纯度。使用催化剂和特定的反应条件可以进一步提高合成的效率。
化学反应分析
反应类型
6-甲基-2-(3-(三氟甲基)苯胺基)-4-嘧啶醇可以进行各种化学反应,包括:
氧化: 该化合物可以使用氧化剂(如过氧化氢或高锰酸钾)氧化。
还原: 还原反应可以使用还原剂(如硼氢化钠或氢化铝锂)进行。
取代: 该化合物可以参与亲核或亲电取代反应,具体取决于取代基和反应条件。
常用试剂和条件
氧化: 过氧化氢、高锰酸钾和其他氧化剂。
还原: 硼氢化钠、氢化铝锂和其他还原剂。
取代: 卤代试剂、亲核试剂和亲电试剂。
主要形成的产物
从这些反应中形成的主要产物取决于所使用的特定反应条件和试剂。例如,氧化可能生成羟基化的衍生物,而还原可能生成脱氧的化合物。
科学研究应用
6-甲基-2-(3-(三氟甲基)苯胺基)-4-嘧啶醇在科学研究中有几个应用:
化学: 它被用作合成更复杂分子的构建块,以及在各种有机反应中用作试剂。
生物学: 该化合物因其潜在的生物活性而被研究,包括抗菌和抗癌特性。
医药: 正在进行研究以探索它作为治疗各种疾病的治疗剂的潜力。
工业: 它被用于开发新材料,以及作为生产药物和农用化学品的中间体。
作用机制
6-甲基-2-(3-(三氟甲基)苯胺基)-4-嘧啶醇的作用机制涉及它与特定分子靶标和途径的相互作用。该化合物可能通过抑制酶、与受体结合或干扰细胞过程发挥作用。确切的机制取决于具体的应用和所研究的生物系统。
相似化合物的比较
类似化合物
- 6-甲基-2,3-双-(三氟甲基)吡啶
- 2-氯-6-甲基-3-(三氟甲基)吡啶
- 2,4-双-(三氟甲基)嘧啶-5-羧酸乙酯
独特性
6-甲基-2-(3-(三氟甲基)苯胺基)-4-嘧啶醇由于其特定的取代模式而具有独特性,这种模式赋予了独特的化学和生物性质。三氟甲基的存在增强了它的稳定性和亲脂性,使其成为各种应用的宝贵化合物。
属性
分子式 |
C12H10F3N3O |
|---|---|
分子量 |
269.22 g/mol |
IUPAC 名称 |
4-methyl-2-[3-(trifluoromethyl)anilino]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C12H10F3N3O/c1-7-5-10(19)18-11(16-7)17-9-4-2-3-8(6-9)12(13,14)15/h2-6H,1H3,(H2,16,17,18,19) |
InChI 键 |
KCQODRPHVULWMO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=O)NC(=N1)NC2=CC=CC(=C2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12049245.png)
![N-(3,4-dimethoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12049255.png)

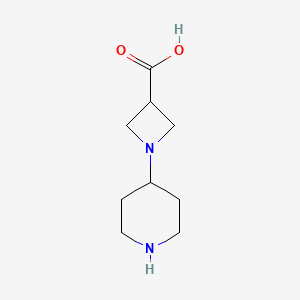


![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12049266.png)
![N-[4-(Acetylamino)phenyl]-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide](/img/structure/B12049268.png)

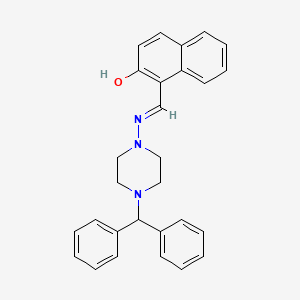
![(5Z)-3-isobutyl-5-[(2-methyl-2H-chromen-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12049284.png)
![N-[5-(acetylamino)-2-methoxyphenyl]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12049287.png)
